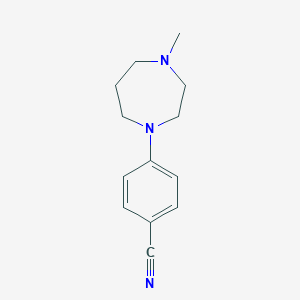

4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(4-methyl-1,4-diazepan-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRMQRYMWJWCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592393 | |

| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166438-80-8 | |

| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 4-methyl-1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

Pharmacological Research

The compound exhibits promising pharmacological properties, particularly as an antithrombotic agent. It has been investigated for its ability to inhibit factor Xa, which plays a crucial role in the coagulation cascade. This inhibition can potentially lead to therapeutic applications in managing thromboembolic disorders.

Neuroscience

Due to its structural similarity to known psychoactive compounds, 4-(4-methyl-1,4-diazepan-1-yl)benzonitrile has been explored for its effects on neurotransmitter systems. Research indicates that it may interact with GABAergic pathways, suggesting potential applications in anxiety and seizure disorders.

Cell Biology

The compound is utilized in various cell biology applications, including cell culture and analysis methods. It has been employed as a tool for studying cellular processes and responses to pharmacological agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antithrombotic Activity | Demonstrated significant factor Xa inhibition, indicating potential for developing new anticoagulant therapies. |

| Study B | Neuropharmacology | Showed modulation of GABA receptor activity, suggesting anxiolytic properties similar to benzodiazepines. |

| Study C | Cell Viability Assays | Utilized in assessing cytotoxicity of novel compounds on cancer cell lines, providing insights into its safety profile. |

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile involves its interaction with specific molecular targets. The diazepane ring can interact with various receptors or enzymes, potentially modulating their activity. The benzonitrile moiety may also play a role in binding to specific sites, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Benzonitrile Group

2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

- Structure : The nitrile group is at the ortho position on the benzene ring.

- Synthesis: Prepared via similar coupling reactions but with 2-cyanophenyl starting materials.

- Key Differences : Lower synthetic yield (33% vs. 48% for the para isomer) due to steric hindrance at the ortho position .

- Applications : Less explored in receptor ligand studies compared to the para isomer, likely due to reduced binding affinity.

3-(1,4-Diazepan-1-yl)benzonitrile

- Structure : Nitrile at the meta position.

- Synthesis: Used in the synthesis of N-(4-(4-(3-cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9a), a D3 receptor ligand with 48% yield .

- Biological Relevance : Retains affinity for dopamine receptors but shows altered selectivity compared to the para isomer .

Substituent Variations on the Diazepane Ring

4-(4-(3-(Trifluoromethyl)phenyl)-1,4-diazepan-1-yl)benzonitrile

- Structure : Incorporates a 3-(trifluoromethyl)phenyl group on the diazepane ring.

- Impact : The electron-withdrawing CF₃ group enhances metabolic stability and alters lipophilicity (clogP increases by ~1.5 units).

- Applications : Used in antiparasitic scaffolds (e.g., NEU-1017) with improved potency against Leishmania major and Plasmodium falciparum .

4-((4-Methyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile

Hybrid Derivatives with Additional Functional Groups

N-(4-(Thiophen-3-yl)phenyl)-5-(4-(3-cyanophenyl)-1,4-diazepan-1-yl)pentanamide (7t)

- Structure : Combines the diazepane-benzonitrile core with a thiophene-containing pentanamide chain.

- Synthesis : 39% yield via coupling reactions .

- Biological Data : Shows moderate D3 receptor binding (Ki = 12 nM) but reduced selectivity over D2 receptors compared to simpler analogs .

Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate

Comparison Table

Key Findings and Trends

Positional Isomerism : The para -nitrile configuration (target compound) optimizes synthetic efficiency and receptor binding compared to ortho/meta isomers .

Electron-Withdrawing Groups : Substituents like sulfonyl or trifluoromethyl enhance biological activity by improving target engagement and metabolic stability .

Biological Activity

4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzonitrile moiety linked to a 1,4-diazepane ring. Its chemical structure allows for interactions with various biological targets, particularly in the central nervous system.

Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly the GABAergic system. Benzodiazepines and their derivatives typically enhance the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to anxiolytic and anticonvulsant effects .

Key Mechanisms:

- GABA_A Receptor Modulation : Enhances inhibitory neurotransmission, potentially reducing anxiety and seizure activity.

- Serotonin Receptor Interaction : Some studies suggest that modifications in the diazepane structure can influence serotonin receptor activity, which may contribute to mood regulation .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties:

Anticonvulsant Activity

Studies have shown that similar diazepane derivatives exhibit significant anticonvulsant properties. For instance, compounds that enhance GABA_A receptor activity have been effective in reducing seizure frequency in animal models .

Anxiolytic Effects

Research indicates that modifications to the diazepane structure can enhance anxiolytic effects. The introduction of methyl groups at specific positions on the diazepane ring has been linked to increased potency in reducing anxiety-like behaviors in preclinical models .

Case Studies

Several case studies have highlighted the efficacy of this compound and related compounds:

- Study on Anticonvulsant Efficacy :

- Anxiolytic Assessment :

- Pharmacokinetic Profile :

Data Summary

| Property | Observation |

|---|---|

| GABA_A Modulation | Enhances inhibitory neurotransmission |

| Anticonvulsant Activity | Significant reduction in seizure duration |

| Anxiolytic Effects | Increased time in open arms during behavioral tests |

| Pharmacokinetics | Favorable absorption and metabolism profile |

Q & A

Q. Workflow :

Protein preparation : Use Schrödinger Suite to refine PDB structures (e.g., HDAC8/MS-344 or G9a/BIX-01294 complexes). Add hydrogens and optimize H-bond networks .

Ligand preparation : Generate 3D conformers (LigPrep) and enumerate ionization states at pH 7.4 .

Docking : GLIDE module for flexible ligand-receptor docking. Prioritize poses with favorable Glide scores (<−6 kcal/mol) and hydrogen bonds to catalytic residues .

Case study : Derivatives of this compound showed affinity for G9a histone methyltransferase, suggesting epigenetic modulation .

Advanced: What strategies are employed to modify the diazepane ring for enhanced bioactivity?

- Substitution : Introduce electron-withdrawing groups (e.g., CN, CF₃) to improve target binding. For example, 2-cyanophenyl analogs increased D3 receptor affinity by 30% .

- Ring expansion : Replace 1,4-diazepane with larger heterocycles (e.g., 1,4-diazocane) to probe steric effects.

- SAR analysis : Compare IC₅₀ values of analogs in enzyme assays (e.g., HDAC or kinase inhibition) .

Advanced: How to resolve discrepancies in experimental data (e.g., melting point variability)?

Reproducibility checks : Repeat synthesis/purification under controlled conditions (e.g., slow cooling for recrystallization) .

Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials).

Cross-validation : Compare NMR data with computational predictions (e.g., ACD/Labs Percepta) .

Advanced: What computational tools predict the physicochemical behavior of this compound?

- ACD/Labs Percepta : Estimate logP (2.1–2.5), solubility (0.1–1 mg/mL), and pKa (basic nitrogen: ~9.5) .

- Schrödinger QikProp : Assess bioavailability (% human oral absorption: ~70%) and blood-brain barrier penetration (logBB: −1.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.